REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:15]([OH:18])[C:16]#[CH:17].O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Cl:8][C:5]1[N:4]=[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[C:2]([C:17]#[C:16][CH2:15][OH:18])=[CH:7][N:6]=1 |f:2.3.4.5.6,^1:45,59|
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Name
|
|
Quantity
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200 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=NC1)Cl)NC1CCCC1
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Name
|
|
Quantity
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2600 mL
|
Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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55.6 mL
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Type
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reactant
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Smiles
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C(C#C)O
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Name
|
|
Quantity
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570.3 g
|
Type
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reactant
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Smiles
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O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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bis(triphenylphosphine)palladium
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Quantity
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25.4 g
|
Type
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catalyst
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Smiles
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C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
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Name
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starting material
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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67 °C
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Type
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CUSTOM
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Details
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The mixture is stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A nitrogen-flushed
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Type
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TEMPERATURE
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Details
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heated
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Type
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CUSTOM
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Details
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is collected
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Type
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TEMPERATURE
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Details
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The sample is cooled to 25° C.
|
Type
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STIRRING
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Details
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The sample is stirred
|
Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux (67° C.)
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Type
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TEMPERATURE
|
Details
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The sample is cooled to 25° C.
|
Type
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CONCENTRATION
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Details
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concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL
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Type
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CUSTOM
|
Details
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to remove tetrahydrofuran
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Type
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ADDITION
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Details
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541 g, (600 mL) of ethyl acetate is charged
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Type
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CONCENTRATION
|
Details
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The sample is again concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL
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Type
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CUSTOM
|
Details
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to remove residual tetrahydrofuran
|
Type
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DISSOLUTION
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Details
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2706 g (3000 mL) of ethyl acetate and a solution of 63 g of sodium bicarbonate dissolved in 1500 g (1500 mL) of water
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Type
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ADDITION
|
Details
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are added
|
Type
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STIRRING
|
Details
|
The sample is stirred at 25° C. for 10 min
|
Duration
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10 min
|
Type
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CUSTOM
|
Details
|
the phases are separated
|
Type
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WASH
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Details
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The organic (top) phase is washed once with 1500 g (1500 mL) of water
|
Type
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STIRRING
|
Details
|
The sample is stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
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CONCENTRATION
|
Details
|
The organic (top) phase is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 625 mL
|
Type
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CUSTOM
|
Details
|
to remove ethyl acetate
|
Type
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ADDITION
|
Details
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1582 g (2000 mL) of acetone is added to the concentrate
|
Type
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STIRRING
|
Details
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The sample is stirred
|
Type
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TEMPERATURE
|
Details
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heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (58° C.)
|
Type
|
TEMPERATURE
|
Details
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maintained at this temperature for 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
It is then cooled to 40° C.
|
Type
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FILTRATION
|
Details
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by filtering through a pad of filter cel
|
Type
|
FILTRATION
|
Details
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The flask and filter cake
|
Type
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WASH
|
Details
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are washed twice with 158 g (200 mL, 2×100 mL per wash) of acetone
|
Type
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CONCENTRATION
|
Details
|
The sample is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 460 mL
|
Type
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TEMPERATURE
|
Details
|
It is then cooled to 4° C.
|
Type
|
CUSTOM
|
Details
|
for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids are filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed twice with 158 g (2×100 mL) of cold (4° C.) acetone
|
Type
|
CUSTOM
|
Details
|
The solids are dried at 50° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to afford 85.6 g (47.4%, corrected) of Compound A1d as a tan, crystalline solid, mp=162-163° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C(=N1)NC1CCCC1)C#CCO
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |